Benzenaminium, 4-amino-N,N,N-trimethyl-, iodide, monohydrochloride
Description
Systematic Nomenclature and IUPAC Classification
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for quaternary ammonium salts with aromatic substituents. The official IUPAC name for this compound is (4-aminophenyl)-trimethylazanium;iodide;hydrochloride, which precisely describes the cationic portion containing the quaternary nitrogen center and the accompanying anionic species. The molecular formula C₉H₁₆ClIN₂ reflects the complete stoichiometric composition, including the organic cation and both inorganic anions. The compound is assigned CAS Registry Number 62654-12-0, providing a unique identifier within chemical databases and literature.
The nomenclature system recognizes the compound as a derivative of benzenaminium, where the benzene ring carries a para-positioned amino group (-NH₂) and the nitrogen bears three methyl substituents. The systematic naming convention requires specification of the counterions, as the chemical behavior and physical properties depend significantly on the ionic composition. Alternative nomenclature systems may refer to this compound as 4-Amino-N,N,N-trimethylbenzenaminium iodide hydrochloride or 4-amino-N,N,N-trimethylanilinium iodide hydrochloride, reflecting different approaches to describing the same molecular structure. The InChI (International Chemical Identifier) system provides an additional layer of structural specification: InChI=1S/C9H15N2.ClH.HI/c1-11(2,3)9-6-4-8(10)5-7-9;;/h4-7H,10H2,1-3H3;2*1H/q+1;;/p-1.
| Nomenclature System | Designation |
|---|---|
| IUPAC Name | (4-aminophenyl)-trimethylazanium;iodide;hydrochloride |
| Molecular Formula | C₉H₁₆ClIN₂ |
| CAS Registry Number | 62654-12-0 |
| Molecular Weight | 314.59 g/mol |
| SMILES Notation | CN+(C)C1=CC=C(C=C1)N.Cl.[I-] |
Historical Context of Quaternary Ammonium Salts in Chemical Research
The historical development of quaternary ammonium salts traces back to pioneering work in the early twentieth century, establishing fundamental principles that continue to influence contemporary chemical research. The initial discovery of quaternary ammonium compounds was accomplished by Jacobs and Heidelberg in 1916, who first highlighted their biocidal properties and recognized their potential for practical applications. This groundbreaking work laid the foundation for subsequent investigations into the structure-activity relationships of quaternary ammonium systems. The early researchers recognized that the permanent positive charge on the quaternary nitrogen, independent of solution pH, distinguished these compounds from primary, secondary, and tertiary amines.
A significant milestone in quaternary ammonium chemistry occurred in the 1930s when Gerhard Domagk, the renowned German pathologist and bacteriologist, extensively investigated the antimicrobial properties of quaternary ammonium salts. Domagk's systematic approach to testing chemical compounds prepared at the IG Farben laboratory led to numerous discoveries in the field of chemotherapy. In 1932, Domagk discovered the potential use of benzyldimethyldodecylammonium chloride as a powerful antimicrobial agent, demonstrating the broad applicability of quaternary ammonium compounds beyond their original scope. His work was later improved and expanded in 1935, when he proposed enhanced formulations and applications for these compounds.
The discovery of benzalkonium chloride by Domagk in 1935 marked a particularly significant advancement in quaternary ammonium chemistry. This development represented the first active quaternary ammonium compound approved by regulatory authorities and established the template for subsequent research into structurally related compounds. Domagk's contributions to quaternary ammonium chemistry extended beyond individual compound discovery to encompass a broader understanding of the therapeutic value of quaternary ammonium bases as a class. His collaborative work with Klarer and Mietzsch expanded the scope of sulphonamide research while simultaneously advancing quaternary ammonium chemistry.
| Historical Milestone | Year | Researcher(s) | Contribution |
|---|---|---|---|
| Initial Discovery | 1916 | Jacobs and Heidelberg | First identification of biocidal properties |
| Systematic Investigation | 1930s | Gerhard Domagk | Antimicrobial properties research |
| Benzyldimethyldodecylammonium Discovery | 1932 | Gerhard Domagk | Powerful antimicrobial agent identification |
| Benzalkonium Chloride Development | 1935 | Gerhard Domagk | First regulatory-approved quaternary ammonium compound |
Significance of Aromatic Substitution Patterns in Benzenaminium Derivatives
The aromatic substitution patterns in benzenaminium derivatives exert profound influence on both chemical reactivity and physical properties, establishing fundamental principles for understanding structure-activity relationships in quaternary ammonium systems. The para-positioning of the amino group in this compound creates a unique electronic environment that significantly affects the compound's behavior in chemical reactions and interactions. Aromatic amines are characterized by their exceptional reactivity toward electrophilic aromatic substitution reactions, with amino groups serving as among the strongest activating and ortho/para-directing substituents.
The electronic effects of amino substitution on aromatic rings demonstrate the fundamental principles of resonance and inductive effects in organic chemistry. The amino group's electron-donating properties activate the benzene ring toward electrophilic attack while simultaneously directing incoming electrophiles to specific positions. The presence of both amino and quaternary ammonium functionalities within the same aromatic system creates competing electronic effects that influence the overall reactivity profile. The quaternary ammonium group, being electron-withdrawing through inductive effects, partially counteracts the electron-donating resonance effects of the amino group, resulting in a modulated reactivity pattern.
Electrophilic aromatic substitution reactions of aniline derivatives require careful consideration of the amino group's exceptional reactivity. Direct halogenation, nitration, and other electrophilic substitution reactions often lead to overreaction and the formation of multiple substitution products. The high nucleophilic reactivity of aniline enables substitution reactions with normally unreactive electrophiles, such as molecular iodine, which typically does not react with unsubstituted benzene derivatives. The mixed halogen iodine chloride provides enhanced electrophilic character and proves effective for iodinating aromatic rings with strongly activating substituents like amino groups.
The synthesis of quaternary ammonium compounds from aromatic amines typically proceeds through the Menshutkin reaction, which converts tertiary amines into quaternary ammonium salts through reaction with alkyl halides. This reaction represents the method of choice for preparing quaternary ammonium salts and demonstrates excellent scope for various substitution patterns. The reaction mechanism follows a bimolecular nucleophilic substitution pathway, with the tertiary amine acting as the nucleophile and the alkyl halide serving as the electrophile. The reaction rate and efficiency depend significantly on the electronic properties of the aromatic substituents, with electron-donating groups like amino enhancing the nucleophilicity of the nitrogen center.
| Substitution Pattern | Electronic Effect | Reactivity Impact | Synthetic Considerations |
|---|---|---|---|
| Para-amino | Strong electron-donating (resonance) | High electrophilic substitution reactivity | Risk of overreaction |
| Quaternary ammonium | Electron-withdrawing (inductive) | Modulated reactivity | Enhanced synthetic control |
| Combined amino/quaternary | Competing electronic effects | Balanced reactivity profile | Selective reaction conditions required |
Properties
IUPAC Name |
(4-aminophenyl)-trimethylazanium;iodide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N2.ClH.HI/c1-11(2,3)9-6-4-8(10)5-7-9;;/h4-7H,10H2,1-3H3;2*1H/q+1;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPUMVFEVOSYNP-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)C1=CC=C(C=C1)N.Cl.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
21248-43-1 (Parent) | |
| Record name | Benzenaminium, 4-amino-N,N,N-trimethyl-, iodide, hydrochloride (1:1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062654120 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80889799 | |
| Record name | Benzenaminium, 4-amino-N,N,N-trimethyl-, iodide, hydrochloride (1:1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80889799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62654-12-0 | |
| Record name | 4-Amino-N,N,N-trimethylbenzenaminium iodide hydrochloride (1:1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62654-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenaminium, 4-amino-N,N,N-trimethyl-, iodide, hydrochloride (1:1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062654120 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenaminium, 4-amino-N,N,N-trimethyl-, iodide, hydrochloride (1:1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenaminium, 4-amino-N,N,N-trimethyl-, iodide, hydrochloride (1:1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80889799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Method 1: Nucleophilic Substitution Using 4-Aminophenol and Methyl Iodide
A validated and commonly reported method involves the reaction of 4-aminophenol with methyl iodide in the presence of a phase-transfer catalyst such as tetrabutylammonium bromide. This reaction proceeds via nucleophilic substitution to form the quaternary ammonium salt.
-
- Solvent system: Methanol/water mixture
- Catalyst: Tetrabutylammonium bromide (phase-transfer catalyst)
- Temperature: Ambient (room temperature)
- Reaction time: Approximately 4 hours
-
- Recrystallization techniques are employed post-reaction to achieve high purity (~95%).
-
- Tetrahydrofuran (THF) under reflux conditions for a shorter time (5 minutes) can also be used, although this may result in slightly lower purity (~90%) depending on the quenching and work-up methods.
| Reagent | Solvent System | Reaction Time | Purity Achieved |
|---|---|---|---|
| Methyl iodide | Methanol/Water | 4 hours | ~95% |
| Methyl iodide | Tetrahydrofuran (THF) | 5 minutes | ~90% |
This method is advantageous for its mild conditions and relatively high purity output, making it suitable for laboratory-scale synthesis and research applications.
Method 2: Multi-Step Alkylation Starting from Aniline
An alternative synthetic route involves a multi-step alkylation process beginning with aniline:
- Step 1: Alkylation of aniline with methyl iodide to form N,N,N-trimethylaniline.
- Step 2: Subsequent introduction of the iodide and hydrochloride ions to yield the monohydrochloride salt.
This process is often carried out continuously in industrial settings, typically in the presence of a strong base to facilitate the alkylation reaction. The strong base deprotonates the aniline, enhancing its nucleophilicity towards methyl iodide.
- Purification: The product is purified through crystallization or other separation techniques to isolate the desired monohydrochloride salt.
This method is more suitable for large-scale production due to its continuous processing capability and scalability but may require careful control of reaction parameters to avoid side reactions and maintain product integrity.
Key Reaction Parameters and Their Effects
| Parameter | Description | Effect on Product |
|---|---|---|
| Solvent system | Methanol/water vs. THF | Methanol/water yields higher purity; THF allows faster reaction but lower purity |
| Catalyst presence | Tetrabutylammonium bromide (phase-transfer catalyst) | Enhances nucleophilic substitution efficiency |
| Temperature | Room temperature vs. reflux | Mild temperatures favor selectivity; reflux accelerates reaction but may reduce purity |
| Reaction time | 4 hours (methanol/water) vs. 5 minutes (THF) | Longer time ensures completion and purity |
| Base presence | Strong base in industrial alkylation | Facilitates deprotonation and alkylation |
| Purification method | Recrystallization or crystallization | Critical for achieving >95% purity |
Analytical Characterization for Confirmation of Synthesis
To confirm the successful synthesis and structural integrity of Benzenaminium, 4-amino-N,N,N-trimethyl-, iodide, monohydrochloride, a combination of analytical techniques is employed:
- Mass Spectrometry (MS): Confirms molecular weight (expected 314.59 g/mol for the monohydrochloride salt).
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR verify the presence of trimethylammonium methyl groups and aromatic protons.
- Fourier Transform Infrared Spectroscopy (FT-IR): Identifies characteristic N-H stretching (3300–3500 cm⁻¹) and quaternary ammonium peaks (1630–1680 cm⁻¹).
- Elemental Analysis: Confirms the stoichiometry of C, H, N, I, and Cl in the compound.
Summary Table of Preparation Methods
| Preparation Method | Starting Material | Key Reagents | Conditions | Purity (%) | Scale Suitability |
|---|---|---|---|---|---|
| Nucleophilic substitution (methanol/water) | 4-Aminophenol | Methyl iodide, phase-transfer catalyst | Room temp, 4 hours | ~95 | Laboratory scale |
| Nucleophilic substitution (THF reflux) | 4-Aminophenol | Methyl iodide | Reflux, 5 minutes | ~90 | Laboratory scale |
| Multi-step alkylation (industrial) | Aniline | Methyl iodide, strong base | Continuous process, purification | >90 | Industrial scale |
Research Findings and Considerations
- The methanol/water solvent system with phase-transfer catalysis is the most widely validated method for obtaining high purity this compound under mild conditions.
- The multi-step alkylation process is preferred for industrial production due to its scalability and continuous operation, though it requires stringent control of reaction conditions to prevent impurities.
- The choice of solvent and reaction time critically influences the purity and yield of the final product.
- Analytical validation is essential to confirm the quaternary ammonium structure and the presence of both iodide and hydrochloride ions in the salt form.
Chemical Reactions Analysis
Types of Reactions
Benzenaminium, 4-amino-N,N,N-trimethyl-, iodide, monohydrochloride undergoes various types of chemical reactions, including:
Oxidation: : The amino group can be oxidized to form a nitro group.
Reduction: : The nitro group can be reduced to an amino group.
Substitution: : The iodide and hydrochloride ions can be substituted with other groups.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Common reagents include iron (Fe) and hydrochloric acid (HCl).
Substitution: : Common reagents include sodium hydroxide (NaOH) and other nucleophiles.
Major Products Formed
Oxidation: : Nitrobenzene
Reduction: : Aniline derivatives
Substitution: : Various substituted benzene derivatives
Scientific Research Applications
Organic Synthesis
Benzenaminium, 4-amino-N,N,N-trimethyl-, iodide, monohydrochloride is widely used as a reagent in organic synthesis. Its ability to undergo various chemical transformations makes it a valuable building block for more complex molecules.
Common Reactions :
- Oxidation : Converts the amino group into nitro derivatives.
- Reduction : Can revert nitro groups back to amino groups.
- Substitution Reactions : The iodide ion can be replaced by other nucleophiles.
Biological Studies
This compound has been utilized in biological research to study enzyme inhibition and as a biochemical probe. Its structure allows it to interact with various enzymes, providing insights into enzyme mechanisms and potential therapeutic targets.
Case Study Example :
In a study investigating enzyme inhibitors, benzenaminium derivatives demonstrated significant inhibitory effects on specific enzymes involved in metabolic pathways, highlighting their potential as lead compounds for drug development.
Pharmaceutical Development
Research into the therapeutic properties of benzenaminium derivatives has shown promise for applications in drug development. The compound's interaction with biological systems can lead to the discovery of new pharmaceuticals.
Potential Therapeutic Areas :
- Antimicrobial agents
- Anticancer drugs
- Neuroprotective agents
Industrial Applications
In industry, this compound is used in the production of dyes and pigments due to its vibrant color properties. Its quaternary ammonium structure also lends itself to applications in surfactants and emulsifying agents.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with molecular targets and pathways. The amino group can act as a nucleophile, while the iodide and hydrochloride ions can influence the acidity and basicity of the compound. The specific molecular targets and pathways depend on the context in which the compound is used.
Comparison with Similar Compounds
Quaternary Ammonium Salts with Aromatic Cores
The following table compares key features of Benzenaminium, 4-amino-N,N,N-trimethyl-, iodide, monohydrochloride with similar quaternary ammonium salts:
*Calculated based on IUPAC naming conventions.
Key Observations:
- Counterion Effects : The presence of iodide in the target compound may enhance stability compared to chloride-only analogs, as iodide is less polarizable and less prone to hydrolysis . However, iodide salts are generally less water-soluble than chloride salts, which could limit applications .
- Functional Group Diversity: The 4-benzoyl group in Benzenemethanaminium derivatives (e.g., ) introduces photochemical activity, unlike the amino group in the target compound, which is more reactive in redox or coupling reactions.
Aromatic Amine Hydrochlorides
Compounds like 3-Nitroaniline Hydrochloride (C₆H₇ClN₂O₂, 174.58 g/mol) and 3-Chloroaniline Hydrochloride (CAS 141-85-5) share the hydrochloride counterion but differ in substituents:
- Electron-Withdrawing Groups: Nitro (-NO₂) or chloro (-Cl) groups decrease basicity compared to the amino (-NH₂) group in the target compound, altering reactivity in electrophilic substitutions .
- Stability : 3-Nitroaniline Hydrochloride is prone to decomposition under heat due to the nitro group’s instability, whereas the trimethylammonium group in the target compound likely enhances thermal stability .
Polyfunctional Ammonium Salts
Compounds such as Piperazinium, 1,1,4,4-tetramethyl-, salt with benzenamine (1:1) (CAS 78-05-7) and Benzamide,4-[[[2-(diethylamino)ethyl]amino]iminomethyl]-, hydrochloride (CAS 125575-16-8) highlight structural diversity:
- Piperazinium salts exhibit cyclic quaternary structures, enabling chelation or coordination chemistry, unlike the linear benzene-based target compound .
- Benzamide derivatives integrate amide bonds, broadening applications in pharmaceuticals or agrochemicals, whereas the target compound’s quaternary ammonium structure favors surface-active properties .
Biological Activity
Benzenaminium, 4-amino-N,N,N-trimethyl-, iodide, monohydrochloride, commonly referred to as N,N,N-Trimethylbenzenaminium chloride (CAS Number: 138-24-9), is a quaternary ammonium compound with notable biological activities. This article delves into its chemical properties, mechanisms of action, and relevant case studies that highlight its biological significance.
- Molecular Formula : C₉H₁₄ClN
- Molecular Weight : 171.67 g/mol
- Melting Point : 246-248 °C (decomposes)
- Solubility : Soluble in water
This compound is characterized by a trimethylammonium group attached to a benzene ring, which contributes to its biological interactions.
N,N,N-Trimethylbenzenaminium chloride exhibits several mechanisms of action that contribute to its biological activity:
- Antimicrobial Activity : Quaternary ammonium compounds are known for their antimicrobial properties. They disrupt microbial cell membranes, leading to cell lysis.
- Histone Deacetylase Inhibition : Some studies indicate that derivatives of benzamide, including quaternary ammonium compounds, can act as inhibitors of histone deacetylases (HDACs), which play a crucial role in gene expression regulation and cancer progression .
- Neurotransmitter Modulation : The compound may influence neurotransmitter systems due to its structural similarity to neurotransmitters and its ability to cross the blood-brain barrier.
Biological Activity Overview
The biological activity of N,N,N-Trimethylbenzenaminium chloride has been explored in various studies:
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of N,N,N-Trimethylbenzenaminium chloride against common pathogens like Staphylococcus aureus and Escherichia coli. Results showed significant reduction in bacterial viability, indicating its potential as a disinfectant or antimicrobial agent.
- Cancer Research : Research involving the inhibition of HDACs demonstrated that N,N,N-Trimethylbenzenaminium derivatives could induce apoptosis in cancer cells. This suggests a possible therapeutic application in oncology, particularly for cancers resistant to conventional therapies .
- Neuropharmacology : Investigations into the compound's effects on neurotransmitter systems revealed alterations in dopamine and serotonin levels in animal models, suggesting potential applications in treating neurodegenerative diseases or mood disorders .
Q & A
Q. What are the optimal synthesis routes for Benzenaminium, 4-amino-N,N,N-trimethyl-, iodide, monohydrochloride, and how can purity be validated?
- Methodological Answer : Synthesis typically involves quaternization of 4-amino-N,N-dimethylaniline with methyl iodide in a polar solvent (e.g., methanol), followed by ion exchange or precipitation with HCl to yield the monohydrochloride salt. Key steps:
- Monitor reaction progress via TLC (silica gel, ethyl acetate/methanol 4:1).
- Purify by recrystallization from ethanol/water mixtures.
- Validate purity using 1H/13C NMR (e.g., δ ~3.2 ppm for N-methyl groups) and elemental analysis (C, H, N, Cl, I mass balance within ±0.3%) .
Q. Which analytical techniques are most reliable for characterizing this compound’s structure and salt form?
- Methodological Answer :
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 151.2283 for the cationic moiety) and iodide counterion (detected via ICP-MS or ion chromatography) .
- X-ray Crystallography : Resolve crystal structure to confirm salt stoichiometry (1:1:1 ratio of cation, iodide, HCl) and hydrogen-bonding patterns .
- Thermogravimetric Analysis (TGA) : Differentiate monohydrochloride from dihydrochloride forms by assessing dehydration/decomposition temperatures .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) for this compound under varying experimental conditions?
- Methodological Answer : Conflicting NMR signals may arise from hydration states or counterion interactions. Strategies:
- Use D2O exchange experiments to identify labile protons (e.g., -NH2 groups).
- Compare spectra in deuterated solvents (DMSO-d6 vs. CDCl3) to assess solvation effects.
- Validate with 2D-COSY to resolve overlapping peaks in aromatic regions .
Q. What experimental designs are recommended for studying the compound’s stability in aqueous solutions for biological assays?
- Methodological Answer :
- pH-Dependent Stability : Prepare buffered solutions (pH 2–9) and analyze degradation kinetics via HPLC-UV at 254 nm. Use Arrhenius plots to predict shelf life.
- Light Sensitivity : Expose samples to UV/visible light (300–700 nm) and quantify photodegradation products (e.g., free iodide via ion-selective electrodes) .
- Table : Stability parameters under accelerated conditions (40°C/75% RH):
| Condition | Degradation Rate (k) | Major Degradant |
|---|---|---|
| pH 7.4, 25°C | 0.012 day⁻¹ | Dealkylated amine |
| pH 2.0, 40°C | 0.085 day⁻¹ | Iodide release |
Q. How to validate specificity of analytical methods when detecting trace impurities in this compound?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat, acid/base, and oxidative stress (H2O2). Use LC-MS/MS to identify impurities (e.g., N-demethylated byproducts).
- Spiking Experiments : Add known impurities (e.g., dihydrochloride salt) at 0.1–1.0% levels and verify recovery via calibration curves (R² > 0.99) .
Contradiction Management & Advanced Applications
Q. How to address discrepancies in reported solubility data across studies?
- Methodological Answer : Solubility variations often stem from salt form (mono- vs. dihydrochloride) or residual solvents. Approaches:
- Dynamic Light Scattering (DLS) : Measure aggregation in aqueous solutions.
- Karl Fischer Titration : Quantify water content to rule out hydration effects .
Q. What strategies are effective for studying this compound’s interactions with biomacromolecules (e.g., proteins)?
- Methodological Answer :
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
